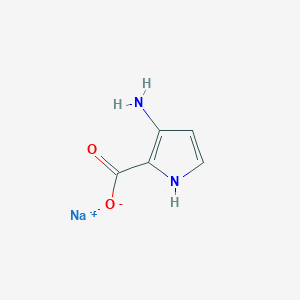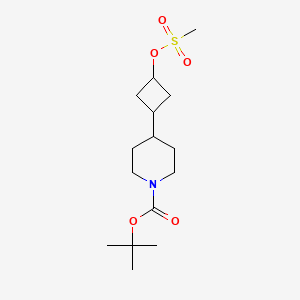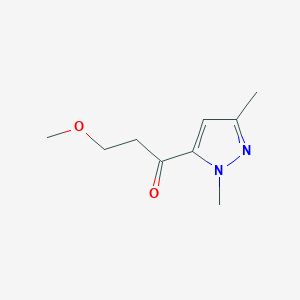
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropanone group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable methoxypropanone derivative. One common method is the condensation reaction between 1,3-dimethyl-1H-pyrazole and 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methoxypropanone moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-oxopropan-1-one.
Reduction: Formation of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropan-1-one.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The methoxypropanone moiety can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine
- (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methoxypropan-1-one is unique due to the presence of the methoxypropanone group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s reactivity and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1-(2,5-dimethylpyrazol-3-yl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(11(2)10-7)9(12)4-5-13-3/h6H,4-5H2,1-3H3 |
Clé InChI |
FPOUIGHFTFTUNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
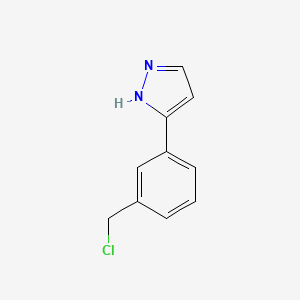


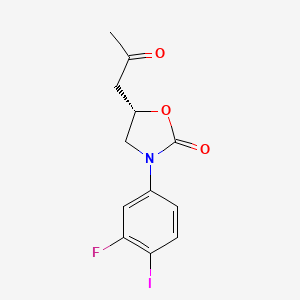
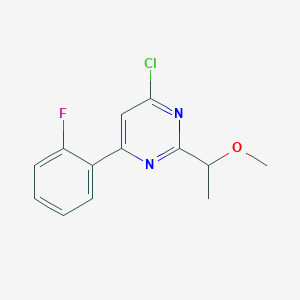


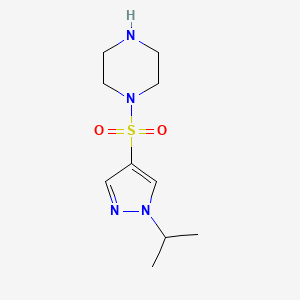
![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
